molecular formula C18H18FN3O2 B2736367 2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide CAS No. 1421458-90-3

2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide

Número de catálogo: B2736367
Número CAS: 1421458-90-3
Peso molecular: 327.359
Clave InChI: MQOIASTVRMCZFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates a hybrid heterocyclic scaffold, featuring a 1-methylimidazole core substituted with a furan-2-yl group for rigidity and potential metabolic stability . This core is connected via an ethyl linker to an acetamide moiety modified with a 4-fluorophenyl group, a substituent known to enhance lipophilicity and is common in bioactive molecules . The strategic inclusion of both fluorophenyl and furan-imidazole components is significant, as these heterocycles are frequently explored in drug discovery for their diverse physiological activities and are considered privileged structures in medicinal chemistry . While the specific biological profile of this exact compound is under investigation, related analogs with the 4-fluorophenyl acetamide structure have demonstrated promising cytotoxic effects in anticancer research, particularly against prostate and breast carcinoma cell lines . Furthermore, heterocyclic compounds containing imidazole and fluorophenyl subunits are actively researched for their potential interactions with neurological targets, such as acting as positive allosteric modulators of GABA-A receptors . This makes the compound a valuable template for structure-activity relationship (SAR) studies in various therapeutic areas, including oncology and neuroscience. Researchers can utilize this high-purity compound as a key intermediate or for probing new pharmacological mechanisms. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOIASTVRMCZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a novel derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of a fluorophenyl group, an imidazole moiety, and a furan ring. Its structural formula is represented as follows:

C19H19FN3O\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{3}\text{O}

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity :
    • Studies have shown that imidazole derivatives can possess significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
  • Anti-inflammatory Effects :
    • Compounds containing furan and imidazole rings have been noted for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .
  • Cell Proliferation Inhibition :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involving ERK1/2 phosphorylation .

Case Studies and Experimental Results

StudyCompound TestedBiological ActivityIC50/EC50 Values
Alegaon et al. (2023)Imidazole DerivativesAntibacterial against S. aureusMIC = 20 µM
Otava Chemicals (2014)AZD6244 (similar structure)Inhibition of MEK1/2IC50 = 14 nM
Chahal et al. (2023)COX-II InhibitorsAnti-inflammatory activityIC50 = 0.2 µM

Pharmacological Potential

The pharmacological implications of this compound are significant, particularly in the context of cancer therapy and antimicrobial treatment. The ability to inhibit key signaling pathways involved in cancer cell proliferation positions it as a candidate for further investigation in oncology.

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL Notes
Staphylococcus aureus0.22 - 0.25Synergistic effects noted
Staphylococcus epidermidis0.22 - 0.25Effective against biofilm

These findings suggest that the structural features of the compound may enhance its antibacterial efficacy.

2. Antitumor Activity

The compound's structural components indicate potential antitumor activity, particularly through interactions with cancer cell lines. Studies have shown that modifications in the phenyl and imidazole groups can enhance cytotoxic effects against various cancer types:

Cell Line IC50 μM Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

This suggests that the presence of the fluorophenyl and imidazole groups could similarly influence its antitumor properties.

Case Studies

Antimicrobial Evaluation:
In a study evaluating related compounds, researchers tested their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, providing insights into the design of more potent derivatives.

Cytotoxicity Assays:
Another study assessed the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound could further improve its therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related analogs from the literature.

Table 1: Structural Comparison of Key Analogs

Compound Name / ID Key Structural Features Molecular Weight* Notable Substituents/Modifications Evidence Source
Target: 2-(4-Fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide 4-Fluorophenyl, furan-2-yl-imidazole, methyl-imidazole, ethyl-acetamide linkage ~371.4 g/mol Furan (electron-rich), methyl-imidazole N/A
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Chlorobenzyl, hydroxymethyl-imidazole, thioacetamide linkage ~502.9 g/mol Chloro (lipophilic), thioether, hydroxymethyl-imidazole
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 4-Methoxyphenyl-imidazole, thiazole-acetamide, thio linkage ~454.5 g/mol Methoxy (electron-donating), thiazole
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Methylsulfinyl-imidazole, pyridyl-acetamide, dihydrate ~438.5 g/mol Sulfinyl (polar), pyridyl
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole core, 4-fluorophenyl-acetamide ~314.3 g/mol Benzothiazole (planar, rigid)
N-(4-Fluorobenzil)-2-(2-nitro-1H-imidazol-1-il)acetamida ([18F]FBNA) Nitroimidazole, 4-fluorobenzyl ~306.3 g/mol Nitro (electron-withdrawing), radiolabeled

*Molecular weights estimated using formula-based calculators.

Key Comparative Insights:

Heterocyclic Core Modifications :

  • The target compound’s furan-substituted imidazole (electron-rich) contrasts with thiazole (Compound 9, ) and benzothiazole (), which are more rigid and polarizable. Furan may enhance π-π stacking in hydrophobic binding pockets, whereas thio/sulfinyl groups (e.g., in ) introduce polarity or chiral centers.

Substituent Effects: The 4-fluorophenyl group is conserved in the target and several analogs (e.g., ), contributing to metabolic stability and target affinity. However, chlorobenzyl () and 4-methoxyphenyl (Compound 9, ) substituents alter electronic and steric profiles.

Backbone Flexibility :

  • The ethyl linkage in the target compound provides conformational flexibility compared to rigid thioacetamide (Compound 9, ) or pyridyl spacers (). This flexibility may improve binding to dynamic protein sites.

Functional Group Impact :

  • Nitroimidazole in [18F]FBNA () introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methyl and furan groups. Nitro groups are often utilized in radiopharmaceuticals for hypoxia targeting.

The methyl group on the imidazole in the target may reduce oxidative metabolism compared to hydroxymethyl () or unsubstituted analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.